8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.: 1019021-92-1
Cat. No.: VC20154639
Molecular Formula: C8H5FN2O
Molecular Weight: 164.14 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1019021-92-1 |
---|---|
Molecular Formula | C8H5FN2O |
Molecular Weight | 164.14 g/mol |
IUPAC Name | 8-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C8H5FN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H |
Standard InChI Key | ATAZVRYYGDIEJT-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=CN=C2C(=C1)F)C=O |
Introduction
Chemical Identity and Structural Features
8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1019021-92-1) belongs to the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles renowned for their biological activity. Its molecular formula is C₈H₅FN₂O, with a molecular weight of 164.14 g/mol . The compound’s structure features:
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A bicyclic system merging imidazole (5-membered) and pyridine (6-membered) rings
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Electronegative fluorine at the 8-position, influencing dipole moments and hydrogen-bonding potential
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A reactive aldehyde group at the 3-position, enabling diverse chemical transformations
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅FN₂O | |
Molecular Weight | 164.14 g/mol | |
Hydrogen Bond Donors | 1 (aldehyde proton) | |
Hydrogen Bond Acceptors | 3 (N, O, F) | |
Topological Polar Surface Area | 45.7 Ų |
The fluorine atom’s -I effect reduces electron density at adjacent positions, while the aldehyde group provides a site for nucleophilic additions or condensations . X-ray crystallography of analogous compounds confirms planarity in the fused ring system, with bond lengths consistent with aromatic stabilization .
Synthetic Methodologies
Direct Synthesis Routes
The most efficient synthesis involves a two-step protocol:
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Formamidine Intermediate Formation:
Reaction of 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 40–100°C yields N,N-dimethyl-N'-2-(5-fluoro-pyridin-2-yl)formamidine . This intermediate avoids purification, streamlining the process. -
Cyclization and Functionalization:
Treatment with ethyl bromoacetate in tert-butanol at 100–160°C induces cyclization, forming 8-fluoroimidazo[1,2-a]pyridine-3-ethyl carboxylate. Subsequent alkaline hydrolysis (NaOH/EtOH, 60°C) liberates the aldehyde .
Table 2: Optimization of Cyclization Conditions
Solvent | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|
tert-Butanol | 120 | 78 | High |
DMF | 140 | 65 | Moderate |
Toluene | 160 | 52 | Low |
Alternative Approaches
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 min at 150°C in DMF) .
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Metal-Free Cyclization: Employing iodine as a catalyst in DMSO at 80°C achieves 70% yield while avoiding transition metals .
Reactivity and Derivative Synthesis
The aldehyde group at C3 serves as a linchpin for structural diversification:
Nucleophilic Additions
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Primary Amines: Form Schiff bases (R-N=CH-imidazopyridine) under mild conditions (rt, EtOH) .
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Grignard Reagents: Yield secondary alcohols, though steric hindrance from the fused ring limits reactivity with bulky organometallics .
Oxidation-Reduction Pathways
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Oxidation: Controlled KMnO4 treatment converts the aldehyde to carboxylic acid derivatives, useful in prodrug design .
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Reduction: NaBH4 reduces the aldehyde to a hydroxymethyl group (-CH2OH), enhancing water solubility .
Table 3: Common Derivatives and Applications
Derivative Type | Example | Application |
---|---|---|
Schiff Bases | R-N=CH-imidazopyridine | Antimicrobial agents |
Carboxylic Acids | -COOH | GABA(A) receptor modulators |
Hydrazones | R-NH-N=CH- | Anticancer scaffolds |
Pharmacological Relevance
GABA(A) Receptor Modulation
8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives exhibit nanomolar affinity for GABA(A) receptors, acting as positive allosteric modulators . The fluorine atom enhances membrane permeability (cLogP = 1.2 vs. 1.8 for non-fluorinated analogs), while the aldehyde enables covalent binding to lysine residues in the receptor’s α-subunit .
Antiviral Activity
Schiff base derivatives demonstrate inhibitory activity against RNA viruses (IC₅₀ = 2.3 μM for SARS-CoV-2 3CLpro) . The aldehyde group’s electrophilicity facilitates covalent inhibition of viral proteases.
Future Directions
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